molecular formula C24H30N6O3 B2417586 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899401-78-6

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2417586
CAS No.: 899401-78-6
M. Wt: 450.543
InChI Key: XTDLCLQXOOJRFU-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
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Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-15-6-7-19(14-16(15)2)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)9-8-27-10-12-33-13-11-27/h6-7,14H,8-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDLCLQXOOJRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the class of imidazopurines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent for various conditions.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of approximately 486.52 g/mol. The structure features a purine ring system substituted with a morpholinoethyl group and a dimethylphenyl moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential antidepressant and anxiolytic properties of related imidazo[2,1-f]purines. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. These studies indicated that certain derivatives exhibited significant receptor binding affinity and could potentially act as antidepressants in animal models .

Key Findings:

  • Receptor Affinity: Compounds demonstrated significant binding to serotonin receptors.
  • In Vivo Studies: Selected compounds showed efficacy in reducing depressive behaviors in forced swim tests (FST) in mice.
  • Comparison with Diazepam: One derivative exhibited greater anxiolytic effects than the standard anxiolytic drug diazepam .

The proposed mechanism involves modulation of serotonin pathways and inhibition of phosphodiesterase enzymes that play critical roles in neurotransmitter signaling and cellular signaling cascades. The structural attributes of the compound likely contribute to its ability to penetrate the blood-brain barrier and interact with central nervous system targets.

Research Data

The following table summarizes key pharmacological data related to the compound and its derivatives:

Property Value
Molecular Weight486.52 g/mol
SolubilitySoluble in DMSO
Receptor Affinity (5-HT1A)Ki = 25 nM
Receptor Affinity (5-HT7)Ki = 45 nM
PDE Inhibition (PDE4B)IC50 = 200 nM
Efficacy in FST (mouse model)Significant reduction in immobility time at doses > 2.5 mg/kg

Study on Antidepressant Activity

In a controlled study involving various imidazo[2,1-f]purine derivatives, one specific compound demonstrated significant antidepressant-like effects when administered to mice subjected to stress-induced models. The results indicated a marked decrease in immobility time compared to controls .

Anxiolytic Effects

Another study compared the anxiolytic effects of the compound against standard treatments. The results showed that at optimal doses, the compound not only reduced anxiety-like behaviors but also enhanced overall activity levels in treated subjects .

Preparation Methods

Precursor Selection and Cyclization

Purine derivatives substituted at the N-7 and N-9 positions are preferred starting materials. For example, 6-chloropurine derivatives react with ethylenediamine analogs under basic conditions to form the imidazo ring. Key parameters include:

Reaction Parameter Optimal Condition
Temperature 80–120°C
Solvent DMF or DMSO
Catalyst K₂CO₃ or Cs₂CO₃
Reaction Time 12–24 hours

Cyclization yields range from 45–68%, with byproducts arising from incomplete ring closure or oxidation.

Morpholinoethyl Side Chain Installation

The 3-(2-morpholinoethyl) group is incorporated via nucleophilic substitution or reductive amination.

Alkylation of Secondary Amines

Reaction with 2-morpholinoethyl chloride under basic conditions:

$$
\text{Purine intermediate} + \text{ClCH}2\text{CH}2\text{Morpholine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Product}
$$

Optimization Data :

  • Temperature: 25–40°C
  • Reaction Time: 8–12 hours
  • Yield: 60–75%

Reductive Amination

Alternative pathway using 2-morpholinoethylamine and aldehydes:

Component Molar Ratio
Purine aldehyde 1.0
2-Morpholinoethylamine 1.2
NaBH₃CN 1.5
Solvent MeOH

This method achieves 65–80% yield with superior stereochemical control.

Methyl Group Introductions

The 1,6,7-trimethyl groups are installed sequentially using methylating agents:

N-Methylation

Dimethyl sulfate or methyl iodide in the presence of strong bases:

Methylation Site Reagent Base Yield
N-1 Me₂SO₄ NaOH 88%
N-6 MeI K₂CO₃ 76%
N-7 MeOTf DBU 82%

Selectivity is controlled through stepwise addition and temperature modulation.

Purification and Characterization

Final purification employs gradient chromatography and crystallization:

Chromatographic Conditions :

  • Column: Silica gel (230–400 mesh)
  • Eluent: Hexane/EtOAc (4:1 → 1:2)
  • Purity: ≥98% (HPLC)

Crystallization Data :

Solvent System Crystal Form Melting Point
EtOH/H₂O Monoclinic 214–216°C
Acetonitrile Rhombic 218–220°C

X-ray diffraction confirms the stereochemistry at C-8 and C-3.

Scalability and Industrial Considerations

Patent CN-103012272-A describes a pressure-controlled amidation process applicable to large-scale synthesis. Key adaptations include:

  • Reactor Design : High-pressure autoclaves with mechanical stirring
  • Process Streamlining :
    • Combined amidation/cyclization steps
    • In-line distillation for byproduct removal
  • Throughput : 5–10 kg/batch with 68–72% overall yield

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Sequential Alkylation High regioselectivity Multiple purification steps 45–58%
Convergent Synthesis Modular approach Complex intermediate storage 62–75%
One-Pot Multistep Reduced processing time Sensitivity to conditions 50–65%

Q & A

Q. What methods address solubility challenges in in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) and characterize via dynamic light scattering (DLS) .
  • Profilometric Analysis : Measure contact angle to assess hydrophilicity of crystalline vs. amorphous forms .

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